molecular formula C18H15ClN2O2 B15283917 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B15283917
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: VZOYLQSGYNUXJB-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a chlorophenyl group, a methoxybenzylidene group, and a methyl group attached to the imidazolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylideneacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and the imidazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H15ClN2O2

Molekulargewicht

326.8 g/mol

IUPAC-Name

(5E)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one

InChI

InChI=1S/C18H15ClN2O2/c1-12-20-17(11-13-3-9-16(23-2)10-4-13)18(22)21(12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11+

InChI-Schlüssel

VZOYLQSGYNUXJB-GZTJUZNOSA-N

Isomerische SMILES

CC1=N/C(=C/C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=C(C=C3)Cl

Kanonische SMILES

CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.